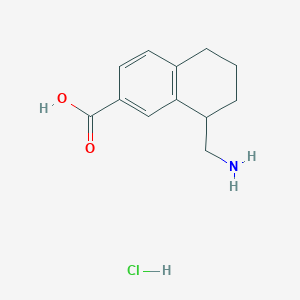

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of aminomethyl group and carboxylic acid. An aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 . The carboxylic acid part suggests the compound may have acidic properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, methods for producing similar compounds like gabapentin from its hydrochloric salt in an anhydrous medium have been reported .

Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can react with acid chlorides to form amides . Amino acids, which also contain amine and carboxylic acid groups, can act as both acids and bases .

Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those derived from biomass, have been studied for their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition can aid in metabolic engineering to improve microbial tolerance and industrial performance (Jarboe et al., 2013).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been used to study peptides' backbone dynamics and secondary structure, offering insights into peptide-protein and peptide-nucleic acid interactions. Such studies highlight the potential of specific amino acid derivatives in biomedical research (Schreier et al., 2012).

Biomass Conversion to Furan Derivatives

Research on converting plant biomass into furan derivatives, including various carboxylic acids, emphasizes the role of these compounds in producing sustainable polymers, fuels, and chemicals. This demonstrates the environmental and industrial importance of carboxylic acid derivatives (Chernyshev et al., 2017).

Organic Acids in Stimulation and Acidizing Operations

Studies have explored the use of organic acids, including formic, acetic, citric, and lactic acids, for removing formation damage in oil and gas operations. This highlights the utility of carboxylic acids in industrial applications beyond their biochemical roles (Alhamad et al., 2020).

Wirkmechanismus

Target of Action

It’s worth noting that similar aminomethyl derivatives have been synthesized and studied for their membrane-protective properties .

Mode of Action

It’s known that aminomethyl derivatives can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

It’s known that aminomethyl derivatives can influence various biochemical processes, potentially affecting multiple pathways .

Result of Action

A study on similar aminomethyl derivatives of quercetin showed that these compounds could protect cells from acute oxidative stress .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGGBUFYPWQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2442828.png)

![7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B2442831.png)

![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2442846.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)